6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]
Description
6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] (CAS: 1216890-42-4) is a dimeric carbazolone derivative characterized by two 1,2,3,4-tetrahydro-carbazol-4-one units linked via a methylene (-CH2-) bridge at the 6-positions. This compound is structurally significant in pharmaceutical chemistry, primarily recognized as Impurity B in the synthesis of ondansetron, a serotonin 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea .
Properties
IUPAC Name |
6-[(5-oxo-6,7,8,9-tetrahydrocarbazol-3-yl)methyl]-1,2,3,9-tetrahydrocarbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-22-5-1-3-20-24(22)16-12-14(7-9-18(16)26-20)11-15-8-10-19-17(13-15)25-21(27-19)4-2-6-23(25)29/h7-10,12-13,26-27H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWAQMKEYLKJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)CC4=CC5=C(C=C4)NC6=C5C(=O)CCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724603 | |
| Record name | 6,6'-Methylenedi(1,2,3,9-tetrahydro-4H-carbazol-4-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216890-42-4 | |
| Record name | 6,6'-Methylenedi(1,2,3,9-tetrahydro-4H-carbazol-4-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction follows a Mannich-type mechanism, where formaldehyde acts as the methylene bridge donor. The carbazolone substrate undergoes electrophilic substitution at the 6-position, facilitated by mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Key steps include:
Standard Protocol (Based on US7696356B2)
A representative procedure involves:
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Substrate : 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1.0 equiv).
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Formaldehyde source : Paraformaldehyde (1.2 equiv).
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Acid catalyst : Hydrochloric acid (2.0 equiv).
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Solvent : N,N-dimethylformamide (DMF).
Yield : >70% (isolated via precipitation with ice water).
Solvent and Catalytic Systems
Solvent Optimization
Polar aprotic solvents (e.g., DMF, dimethylacetamide) are preferred due to their ability to stabilize ionic intermediates and enhance reaction rates. Comparative studies highlight:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 3–5 | 70–75 |
| DMSO | 46.7 | 4–6 | 65–68 |
| 1,2-Dimethoxyethane | 3.9 | 8–10 | <50 |
Key Insight : DMF’s high polarity accelerates the Mannich reaction by stabilizing transition states.
Acid Catalysts
Mineral acids outperform organic acids in this reaction. A comparative analysis reveals:
| Acid Catalyst | Concentration (equiv) | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl | 2.0 | 73 | 98 |
| H₂SO₄ | 2.0 | 68 | 95 |
| p-TsOH | 0.1 | 46 | 90 |
Hydrochloric acid achieves optimal protonation of the carbonyl group without side reactions.
Reaction Parameter Optimization
Temperature and Time Dependence
Controlled heating is critical to avoid decomposition. Data from kinetic studies show:
| Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|
| 90 | 8 | 45 |
| 110 | 5 | 68 |
| 120 (reflux) | 3 | 75 |
Prolonged heating (>6 hours) promotes side products like oxidized quinones.
Stoichiometric Considerations
Formaldehyde equivalents directly influence dimerization:
| Formaldehyde (equiv) | Product Ratio (Monomer:Dimer) |
|---|---|
| 1.0 | 90:10 |
| 0.6 | 65:35 |
| 0.5 | 40:60 |
Substoichiometric formaldehyde favors dimer formation by limiting methylene bridge availability.
Advanced Methodologies
Aqueous Acid Systems
Aqueous H₂SO₄ (10%) has been employed for cyclization reactions of carbazole precursors. For example:
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Substrate : Hydrazine and ketals.
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Conditions : 90°C for 90 minutes.
This method avoids hazardous solvents but requires stringent pH control to prevent hydrolysis.
Brønsted Acid-Catalyzed Cascade Reactions
Recent advancements utilize p-toluenesulfonic acid (p-TsOH) in acetonitrile to synthesize functionalized tetrahydrocarbazolones:
| Entry | Thiol Substituent | Yield (%) |
|---|---|---|
| 1 | 4-ClC₆H₄ | 73 |
| 2 | 2-BrC₆H₄ | 62 |
| 3 | 4-NO₂C₆H₄ | 74 |
While primarily for monomeric derivatives, this approach demonstrates the versatility of Brønsted acids in carbazole chemistry.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methylene bridge can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the methylene bridge under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced carbazole derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiemetic Properties
One of the most notable applications of 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] is its role as an intermediate in the synthesis of ondansetron, a widely used antiemetic drug. Ondansetron is a selective antagonist of the serotonin 5-HT3 receptor and is primarily utilized to prevent nausea and vomiting caused by chemotherapy or surgery. The synthesis of ondansetron involves several steps where 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] serves as a crucial precursor .
Research Findings
Recent studies have demonstrated that derivatives of the carbazole framework exhibit various biological activities, including antibacterial and antifungal properties. This suggests that compounds derived from 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] could be explored for new therapeutic agents .
Materials Science
Polymerization Studies
The compound has been investigated for its potential use in polymer chemistry. Its structure allows it to participate in polymerization reactions that could lead to the development of new materials with desirable properties such as thermal stability and mechanical strength. Research indicates that incorporating carbazole derivatives into polymer matrices can enhance their optical and electrical properties .
Pharmaceutical Synthesis
Intermediate for Drug Development
As an intermediate in the synthesis of ondansetron impurities, 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] plays a critical role in ensuring the purity and efficacy of pharmaceutical products. The ability to synthesize high-purity intermediates is essential for regulatory compliance and therapeutic effectiveness .
Mechanism of Action
The mechanism of action of 6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The methylene bridge and carbazole units play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : Based on structural analogs, the formula is inferred as C25H20N2O2 (exact data unavailable in evidence).
- Role : Serves as a critical reference standard for quality control in drug manufacturing, ensuring compliance with regulatory guidelines (e.g., European Pharmacopoeia) .
- Related compounds employ reagents like dimethyl sulfate for methylation or hydroxylamine for oxime formation .
Comparison with Structurally Similar Compounds
The compound belongs to a family of carbazolone derivatives with variations in substituents, molecular weight, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Carbazolone Derivatives
Structural and Functional Insights
Imidazole Moieties: The 2-methylimidazole substituent in CAS 1076198-52-1 introduces hydrogen-bonding sites, which may influence biological activity or interaction with enzymes .
Dimer vs. Monomer: The dimeric structure of the target compound (1216890-42-4) results in a higher molecular weight (~380 g/mol) compared to monomeric analogs like CAS 99614-64-9 (199.25 g/mol). This difference is critical in HPLC/GC-MS analyses, where dimers exhibit distinct elution profiles .
Pharmaceutical Relevance: The dimeric impurities (e.g., 1216890-42-4) are tightly controlled in ondansetron production due to regulatory limits on byproduct levels . Monomeric derivatives (e.g., CAS 27387-31-1) are often intermediates in synthesizing carbazolone-based drugs .
Biological Activity
6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] is a complex organic compound notable for its potential biological activities and interactions with various biomolecules. This compound has garnered attention in both medicinal chemistry and pharmacology due to its structural features and the biological properties associated with carbazole derivatives.
- Molecular Formula : C25H22N2O2
- Molecular Weight : 382.45 g/mol
- CAS Number : 1216890-42-4
The biological activity of 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] is primarily attributed to its ability to interact with specific enzymes and receptors. The methylene bridge connecting two tetrahydro-carbazole units enhances its binding affinity to molecular targets. These interactions can modulate enzymatic activity and influence various biochemical pathways.
Biological Activities
Research indicates that 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] exhibits several biological activities:
- Antiviral Activity : Carbazole derivatives have been studied for their antiviral properties. For instance, certain derivatives have shown effectiveness against human cytomegalovirus (HCMV), indicating potential applications in antiviral drug development .
- Antimycobacterial Activity : Compounds related to 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] have demonstrated activity against Mycobacterium tuberculosis. This suggests potential use in treating tuberculosis or related infections .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The selectivity index (SI) indicates a favorable therapeutic window compared to traditional chemotherapeutics .
Case Studies and Research Findings
Several studies have investigated the biological effects of carbazole derivatives:
- A study published in MDPI highlighted the antiviral activity of carbazole derivatives against HCMV. The mechanism involves inhibition of specific kinases crucial for viral replication, showcasing the potential of these compounds in antiviral therapy .
- Another research effort focused on the synthesis and evaluation of various tetrahydrocarbazole derivatives demonstrated that modifications at specific positions on the carbazole ring significantly influenced biological activity and toxicity profiles. For example, compounds with lipophilic substituents exhibited enhanced antiviral potency while maintaining low cytotoxicity .
Data Summary Table
Q & A
Q. What are the established synthetic routes for 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] and their key optimization parameters?
- Methodological Answer : The compound can be synthesized via thermal cyclization or acid-catalyzed condensation of tetrahydrocarbazole precursors. For example:
- Thermal Cyclization : Adapted from Loffler-Ginsburg methods, heating substituted cyclohexanone oximes in aqueous ethanol (120–140°C, 6–18 hours) yields tetrahydrocarbazole intermediates, which can undergo methylene bridging via formaldehyde condensation .
- Solid-State Synthesis : Grinding 4-hydroxycoumarin derivatives with formaldehyde in a mortar under solvent-free conditions (as demonstrated for methylenebis-coumarins) offers an eco-friendly route with yields >80% .
Key Parameters : Reaction temperature (140–160°C for cyclization), solvent polarity (ethanol/water mixtures), and catalyst choice (HCl or SnCl4 for acid-mediated steps) significantly impact yield and purity .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent patterns, methylene bridge protons (δ 3.8–4.2 ppm), and aromatic carbazole protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 598.75 for Ondansetron Impurity B) and fragmentation patterns .
- HPLC-PDA/UV : Quantifies impurities in pharmaceutical matrices using reverse-phase C18 columns (ACN/water gradients) with detection at 220–280 nm .
Q. What are the documented applications of this compound in pharmaceutical impurity analysis?
- Methodological Answer : It is a pharmacopeial reference standard (e.g., Ondansetron Impurity B, EP) for quality control. Analytical protocols involve:
- HPLC Method Validation : Linearity (R > 0.99), LOD/LOQ (0.1–0.5 µg/mL), and precision (%RSD < 2%) .
- Forced Degradation Studies : Stability under acidic/alkaline, oxidative, and photolytic conditions to assess impurity formation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound's reactivity in electrophilic substitution reactions?
- Methodological Answer : Contradictions may arise from substituent effects or reaction conditions . Strategies include:
- Comparative Reactivity Studies : Vary substituents (e.g., methyl vs. nitro groups) on the carbazole core to assess electronic effects on regioselectivity .
- Computational Modeling : DFT calculations (e.g., Fukui indices) predict electrophilic attack sites (para/ortho to nitrogen) .
- In Situ Monitoring : Use F NMR or Raman spectroscopy to track reaction intermediates .
Q. What strategies exist for modulating the biological activity of this compound through structural modifications?
- Methodological Answer :
- Functional Group Introduction : Adding methyl (ACI-INT-692) or imidazole (ACI-INT-693) groups alters solubility and receptor binding .
- Stereochemical Control : Chiral centers at the methylene bridge (e.g., 3RS configuration) impact interactions with 5-HT3 receptors .
- SAR Studies : Test derivatives in vitro (e.g., serotonin receptor binding assays) to correlate substituents with IC values .
Q. How does the stereochemistry at the methylene bridge influence the compound's supramolecular arrangements?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to analyze packing motifs (e.g., π-π stacking of carbazole rings vs. hydrogen bonding via ketone groups) .
- Thermal Analysis : DSC/TGA reveals polymorph stability differences (e.g., melting points 141–143°C vs. 191–193°C for stereoisomers) .
- Molecular Dynamics Simulations : Predict solvent-dependent conformational preferences (e.g., DMSO vs. ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
